molecular formula C8H12N2O2 B1436232 (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol CAS No. 1239784-98-5

(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Cat. No. B1436232
CAS RN: 1239784-98-5
M. Wt: 168.19 g/mol
InChI Key: BRXBOKMRCNFPAX-UHFFFAOYSA-N
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Description

“(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol” is a chemical compound with the CAS Number: 1239784-98-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is (3-methyl-6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-2-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thermolysis and Cycloaddition : Zhulanov, Dmitriev, and Maslivets (2017) reported the thermolysis of methyl 3-acyl-1-[(diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates leading to the generation of pyrazolooxazines through [4 + 2]-cycloaddition reactions with alkenes. This process is instrumental in the synthesis of compounds with similar structures to (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, showcasing the compound's relevance in synthetic organic chemistry (Zhulanov et al., 2017).

  • Catalytic Hydrogenation : Sukhorukov et al. (2008) explored the catalytic hydrogenation of dihydro-4H-1,2-oxazines, revealing the potential for transformation into various functionalized compounds, indicating the versatility of pyrazolo[5,1-b][1,3]oxazin derivatives in chemical synthesis (Sukhorukov et al., 2008).

  • Hydrogen Bonding and Molecular Structure : Castillo et al. (2009) investigated 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, closely related structures, to understand the impact of hydrogen bonding on the molecular assembly. This research highlights the structural dynamics relevant to derivatives of (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, emphasizing the importance of intermolecular interactions in determining compound properties (Castillo et al., 2009).

Biological Activities

  • Antimicrobial and Anticancer Agents : Katariya, Vennapu, and Shah (2021) conducted a study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant antimicrobial and anticancer activities. This indicates the potential biomedical applications of (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol derivatives in developing new therapeutic agents (Katariya et al., 2021).

  • Synthesis and Evaluation of Antifungal Activity : Hassan (2013) synthesized a series of 2-pyrazolines, including structures similar to the compound , demonstrating significant antimicrobial activity. This research underscores the compound's relevance in the development of new antimicrobial agents (Hassan, 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential as a TRK inhibitor, given the related research on pyrazolo [3,4- b ]pyridine derivatives . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

(3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXBOKMRCNFPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N(CCCO2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 2
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(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 3
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 5
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 6
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

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